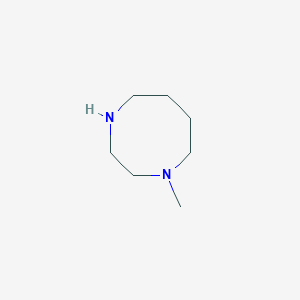

1-Methyl-1,4-diazocane

Beschreibung

Significance of Diazocane Ring Systems in Organic Chemistry

The 1,4-diazocane scaffold and its derivatives are of high importance in the field of medicinal chemistry and drug discovery. acs.org Saturated 1,4-diazo heterocycles, a class that includes piperazines, 1,4-diazepanes, and 1,4-diazocanes, are recognized as vital for therapeutic development. nih.govgoogle.comresearchgate.net The conformational flexibility of the eight-membered ring, combined with the hydrogen bonding capabilities of the two nitrogen atoms, allows molecules incorporating this scaffold to present diverse three-dimensional shapes for interacting with biological macromolecules.

Despite their potential, the full utility of 1,4-diazocanes in drug development has been constrained by a lack of efficient and versatile synthetic methods. nih.gov The construction of the strained eight-membered ring poses a long-standing synthetic challenge, making substituted diazocanes difficult to access. nih.gov This difficulty has, in turn, made the 1,4-diazocane ring system a compelling target for synthetic organic chemists, driving the development of novel and innovative cyclization strategies to overcome the inherent thermodynamic and kinetic barriers to their formation. The successful synthesis of these complex structures not only provides access to new chemical entities for biological screening but also advances the broader field of synthetic methodology.

Historical Context of Diazocane Synthesis and Research Evolution

The history of diazocane synthesis is a story of overcoming significant synthetic hurdles. For many years, the construction of medium-sized rings was notoriously difficult compared to the formation of more common five- and six-membered rings. Early methods often resulted in low yields due to competitive side reactions, such as intermolecular polymerization, and the high activation energy required to form a conformationally strained ring.

A major paradigm shift in the synthesis of cyclic compounds, including medium-sized rings, occurred with the advent of ring-closing metathesis (RCM). The first example of RCM was reported by Dider Villemin in 1980, and the methodology was later popularized by the work of Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin, who were awarded the Nobel Prize in Chemistry in 2005 for their contributions to the field of olefin metathesis. wikipedia.org RCM provided a powerful and reliable tool for forming large rings from di-olefin precursors, driven by the formation of volatile ethylene (B1197577) gas. wikipedia.org

In the 21st century, research has focused on developing even more direct, efficient, and stereoselective methods for synthesizing 1,4-diazocanes and related structures. This has led to a diversification of synthetic strategies, moving beyond traditional methods to more sophisticated approaches. These modern methods often feature milder reaction conditions, greater tolerance of various functional groups, and the ability to create complex, substituted ring systems in fewer steps. nih.govresearchgate.net

Recent advancements in the synthesis of 1,4-diazocanes are highlighted by the development of several novel strategies, as detailed in the table below.

| Modern Synthetic Strategies for 1,4-Diazocanes |

| Strategy |

| Amphoteric Diamination |

| (5+3) Annulation |

| Tandem Prins/Friedel-Crafts Cyclization |

| Intramolecular N-Arylation |

| Domino Reactions |

This evolution from challenging, low-yielding procedures to a diverse toolkit of sophisticated and efficient reactions illustrates the significant progress in synthetic organic chemistry and has unlocked the potential of the 1,4-diazocane scaffold for further exploration.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H16N2 |

|---|---|

Molekulargewicht |

128.22 g/mol |

IUPAC-Name |

1-methyl-1,4-diazocane |

InChI |

InChI=1S/C7H16N2/c1-9-6-3-2-4-8-5-7-9/h8H,2-7H2,1H3 |

InChI-Schlüssel |

PAAPABZWHJCWPH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCCCNCC1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Methyl 1,4 Diazocane and Analogues

Direct Methylation Strategies of 1,4-Diazocane

The most straightforward approach to 1-Methyl-1,4-diazocane involves the direct methylation of the parent 1,4-diazocane molecule. This can be accomplished through several N-alkylation techniques.

N-Alkylation Approaches

Direct N-alkylation of 1,4-diazocane introduces a methyl group onto one of the nitrogen atoms. This is typically achieved using common methylating agents. However, a significant challenge in the direct methylation of 1,4-diazocane is controlling the degree of methylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the potential for over-methylation to form the N,N'-dimethylated product.

Common methylating agents such as methyl iodide and dimethyl sulfate (B86663) are frequently employed for this purpose. The reaction conditions, including the choice of solvent, temperature, and the stoichiometry of the reagents, are crucial in maximizing the yield of the desired mono-methylated product.

Another effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction. mdpi.comwikipedia.org This reaction utilizes formic acid and formaldehyde (B43269) to install a methyl group. mdpi.comwikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it inherently prevents the formation of quaternary ammonium (B1175870) salts, as the tertiary amine product is not susceptible to further methylation under these conditions. wikipedia.org The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. wikipedia.org

| Methylating Agent | Reagent(s) | Typical Conditions | Key Features |

| Methyl Iodide | CH₃I | Often performed in a polar aprotic solvent like acetone (B3395972) in the presence of a base such as potassium carbonate. | Highly reactive, but can lead to over-methylation. reddit.com |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Can be carried out in various solvents with a base like sodium bicarbonate. | A powerful methylating agent, but also toxic and can result in multiple alkylations. nih.gov |

| Formaldehyde/Formic Acid | CH₂O / HCOOH | Typically heated in an aqueous solution. | Known as the Eschweiler-Clarke reaction; prevents quaternization and is effective for mono- and di-methylation. mdpi.comwikipedia.org |

Salt Formations as Synthetic Intermediates

To achieve selective mono-methylation and avoid the formation of undesired di-methylated and quaternary ammonium salts, the strategic use of protecting groups and the formation of salt intermediates can be employed. This approach involves temporarily blocking one of the nitrogen atoms in 1,4-diazocane, allowing for the selective methylation of the unprotected nitrogen.

One common strategy involves the use of an N-trifluoroacetamide (Tfa) protecting group. This group can be selectively introduced and is stable under methylation conditions. Following methylation of the unprotected nitrogen, the Tfa group can be removed under mild conditions, such as reduction with sodium borohydride. researchgate.net The use of protecting groups ensures that methylation occurs at a specific site, providing a high degree of control over the final product.

The formation of a salt at one of the nitrogen atoms can also modulate its reactivity, thereby directing methylation to the other nitrogen. By carefully controlling the pH and the choice of acid, it is possible to protonate one nitrogen atom preferentially, rendering it less nucleophilic and thus less likely to react with the methylating agent.

De Novo Synthesis of the 1,4-Diazocane Skeleton

An alternative to direct methylation is the construction of the 1-methyl-1,4-diazocane ring system from acyclic precursors. This approach, known as de novo synthesis, offers greater flexibility in introducing various substituents onto the diazocane scaffold.

Cyclization Reactions

The formation of the 1,4-diazocane ring is the key step in de novo synthesis and is typically achieved through intramolecular cyclization reactions.

Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule to create the cyclic structure. In the context of 1-methyl-1,4-diazocane synthesis, this often involves the reaction of a linear precursor containing two nitrogen atoms separated by an appropriate carbon chain.

One such pathway is intramolecular reductive amination. This process involves a molecule containing both an amine and a carbonyl group (or a precursor to a carbonyl group). The amine reacts with the carbonyl group to form a cyclic imine or iminium ion, which is then reduced in situ to the corresponding cyclic amine. researchgate.netorganic-chemistry.org By starting with an appropriately substituted acyclic precursor, this method can be used to generate the N-methylated 1,4-diazocane ring system. For instance, a precursor containing an N-methylamino group and a suitable terminal electrophile can undergo cyclization to yield 1-methyl-1,4-diazocane.

Another approach involves the cyclization of N-substituted aminoethyl ethanolamines. The intermolecular cyclization of ethanolamine (B43304) over modified zeolites has been shown to produce 1,4-diazabicyclo[2.2.2]octane (DABCO), indicating the feasibility of forming diazacyclic structures from such precursors. researchgate.net A similar intramolecular strategy with an N-methylated aminoethyl ethanolamine derivative could potentially yield 1-methyl-1,4-diazocane.

Multicomponent reactions (MCRs) and domino (or cascade) reactions offer efficient and atom-economical routes to complex molecules in a single synthetic operation. nih.govnih.gov These reactions involve the sequential formation of multiple bonds in a one-pot process, avoiding the need for isolation of intermediates.

While specific examples for the direct synthesis of 1-methyl-1,4-diazocane via these methods are not extensively documented, the principles have been applied to the synthesis of related diazepine (B8756704) and other heterocyclic systems. nih.govresearchgate.net For instance, a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has been developed for the preparation of monocyclic 1,4-diazepinones. researchgate.net Such strategies could potentially be adapted to construct the 1,4-diazocane skeleton by carefully selecting the starting materials to achieve the desired eight-membered ring.

Multicomponent reactions involving aldehydes, amines, and other reactive species can be designed to assemble the 1,4-diazocane core. mdpi.com The convergence and efficiency of MCRs make them an attractive area of research for the synthesis of complex cyclic amines like 1-methyl-1,4-diazocane and its derivatives.

Formal [n + 2] Cyclization Modes (n=6 for Diazocanes)

The construction of the eight-membered diazocane ring can be achieved through formal [6+2] cycloaddition reactions. youtube.comyoutube.com This type of pericyclic reaction involves the interaction of a 6π-electron system with a 2π-electron system to form a cyclic product. youtube.com In the context of diazocane synthesis, this would typically involve a molecule containing a conjugated system of three double bonds (a hexatriene or its heteroatomic equivalent) reacting with a dienophile containing a double or triple bond.

The feasibility and stereochemical outcome of these reactions are governed by the principles of orbital symmetry, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com The reaction conditions—thermal versus photochemical—dictate which reaction pathway is symmetry-allowed.

Thermal Conditions : For a [6+2] cycloaddition, which involves 8π electrons (a 4n system, where n=2), a suprafacial-antarafacial approach is typically required for the reaction to be thermally allowed. youtube.com This geometric constraint can be difficult to achieve, often making thermal [6+2] cycloadditions less common or efficient.

Photochemical Conditions : Under photochemical activation, the orbital symmetry requirements change. An electron is promoted to a higher energy orbital, which can allow for a suprafacial-suprafacial approach, a more geometrically feasible pathway for many systems. youtube.comyoutube.com

This strategy represents a powerful method for directly assembling the core eight-membered ring structure of diazocanes in a single, concerted step.

Strategies Involving Diamine Derivatives and Allenes

The synthesis of diazocane analogues can be approached through the coupling of diamine derivatives with allenes. Allenes, which possess two cumulative, orthogonal π-bonds, are versatile building blocks in organic synthesis. cam.ac.uk The asymmetric synthesis of allenes itself has become a refined area, with methods developed for the enantioselective coupling of fragments like propargylated amine derivatives and diazo compounds using chiral ligands and copper catalysts. cam.ac.ukresearchgate.net

Once a suitably functionalized chiral allene (B1206475) is obtained, it can be reacted with a diamine precursor. The reaction mechanism can vary but often involves nucleophilic attack by the amine groups of the diamine onto the electrophilic carbons of the allene system. This can lead to cyclization, forming the heterocyclic diazocane ring. The specific substitution pattern on the allene and the nature of the diamine derivative are critical for controlling the regioselectivity and stereoselectivity of the cyclization.

Chiral Synthesis Approaches

Achieving specific chirality in the 1,4-diazocane framework is crucial for its application in pharmaceuticals and as chiral ligands. Several advanced methods are employed to synthesize enantiomerically pure or enriched diazocanes.

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a highly efficient and widely used method for synthesizing chiral amines. nih.gov This transformation typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ by a chiral catalyst and a reducing agent. researchgate.net The direct conversion of ketones into chiral primary amines is a key transformation in chemistry. researchgate.net

For the synthesis of chiral 1,4-diazocane precursors, an appropriately functionalized diketone or amino-ketone can undergo an intramolecular or intermolecular reductive amination. The key to achieving high enantioselectivity lies in the choice of catalyst. Transition metal complexes, particularly those based on ruthenium and iridium with chiral phosphoramidite (B1245037) ligands, have demonstrated superb reactivity and enantioselectivity, often achieving up to 99% enantiomeric excess (ee). nih.govresearchgate.net

Table 1: Catalytic Systems in Asymmetric Reductive Amination

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ruthenium-based complexes | Aliphatic & Diaryl Ketones | Up to 99% | researchgate.net |

| Iridium-based complexes | Arylacetones | Up to 99% | nih.gov |

This method's robustness allows for the synthesis of key chiral intermediates that can then be further elaborated into the final diazocane product. researchgate.net

Enzymatic Catalysis in Chiral 1,4-Diazocane Synthesis

Biocatalysis offers a green and highly selective alternative to traditional metal-based catalysis for the synthesis of chiral heterocycles. researchgate.netnih.gov Enzymes operate under mild conditions and can provide exquisite levels of stereo-, regio-, and chemoselectivity. nih.govresearchgate.net

For the synthesis of chiral 1,4-diazocanes and the closely related 1,4-diazepanes, imine reductases (IREDs) have proven to be particularly effective. researchgate.net An enzymatic intramolecular asymmetric reductive amination can be used to cyclize an amino-ketone precursor into a chiral diazepane with very high enantioselectivity. researchgate.net Researchers have identified enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of the target molecule. For example, an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca have been successfully applied in the synthesis of substituted 1,4-diazepanes, achieving enantiomeric excesses ranging from 93% to over 99%. researchgate.net The efficiency of these biocatalysts can be further enhanced through protein engineering and directed evolution. researchgate.netresearchgate.net

Table 2: Performance of Imine Reductases (IREDs) in Chiral Synthesis

| Enzyme Source | Selectivity | Catalytic Efficiency (s⁻¹mM⁻¹) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Leishmania major (IR1) | (R)-selective | 0.027 | High | researchgate.net |

| Micromonospora echinaurantiaca (IR25) | (S)-selective | 0.962 | 93% - >99% | researchgate.net |

Convergent and Linear Synthesis Pathways

For 1-Methyl-1,4-diazocane synthesis, a convergent approach might involve preparing a chiral diamine fragment separately from another bifunctional fragment, followed by a final cyclization step to form the eight-membered ring. This is generally preferred over a linear approach for its superior efficiency and higher yield. chemistnotes.com

Purification and Isolation Techniques for Advanced Research Purity

Achieving a high degree of purity is essential for the characterization and application of synthesized compounds. The purification of 1-Methyl-1,4-diazocane, an amine, involves several standard and advanced laboratory techniques. ijddr.in

Extraction : Liquid-liquid extraction is often the first step after a reaction work-up. Due to the basic nature of the amine groups, the compound's solubility can be manipulated by adjusting the pH of the aqueous phase. Washing with acidic solutions can remove basic impurities, while washing with basic solutions can remove acidic impurities.

Distillation : If the compound or its immediate precursors are liquid and thermally stable, distillation (including fractional distillation or vacuum distillation for high-boiling point compounds) can be an effective method for separating components based on differences in boiling points.

Crystallization : This is a powerful technique for purifying solid compounds. It relies on the differences in solubility of the target compound and impurities in a given solvent at different temperatures. A successful crystallization can yield material of very high purity.

Chromatography : For achieving advanced research-grade purity, chromatography is indispensable.

Column Chromatography : This is a standard method for separating mixtures of compounds using a stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (a solvent or mixture of solvents).

High-Performance Liquid Chromatography (HPLC) : HPLC provides much higher resolution and is often used as a final purification step. For chiral compounds, Chiral HPLC is essential for separating enantiomers and determining the enantiomeric excess (ee) of the product.

The purity of the final isolated compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Conformational Analysis and Stereochemistry of 1 Methyl 1,4 Diazocane

Energy Barriers to Ring Inversion and Interconversion

The flexibility of the 1,4-diazocane ring means that it is not static but exists as a dynamic equilibrium of interconverting conformers. The processes that govern this interconversion are primarily ring inversion and pseudorotation. These processes have associated energy barriers that determine the rate of interconversion.

The energy barriers to ring inversion in saturated heterocycles are influenced by ring size, the nature of the heteroatoms, and substitution patterns. Generally, the barrier to ring inversion tends to decrease as the ring size increases from six-membered rings, although medium-sized rings present a more complex case due to transannular interactions. scribd.com For comparison, the calculated ring inversion barrier for the seven-membered diazepine (B8756704) ring in diazepam is approximately 17.6 kcal/mol. nih.gov

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of 1-Methyl-1,4-diazocane.

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of 1-Methyl-1,4-diazocane. The spectra provide information on the chemical environment, number, and connectivity of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the diazocane ring are expected to appear as complex multiplets in the aliphatic region, typically between 2.5 and 3.5 ppm. This chemical shift is due to the deshielding effect of the adjacent nitrogen atoms. The N-methyl group would present a singlet at a higher field, generally around 2.3 ppm. The integration of these signals corresponds to the number of protons in each unique environment. For instance, the ¹H NMR spectrum of a related compound, (±)-1-(4-chlorophenyl)-1,4-diazocane, shows multiplets for the diazocane ring protons in the range of 2.74-3.10 ppm and 1.56-2.04 ppm google.com.na.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the diazocane ring are expected to resonate in the range of 40-60 ppm. The N-methyl carbon would appear as a distinct signal, also in the aliphatic region but at a slightly different chemical shift. For comparison, in various N-substituted 1,4-diazepanes, the ring carbons typically appear in the 45-60 ppm range researchgate.net. The specific chemical shifts are sensitive to the solvent and any substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-1,4-diazocane

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 (singlet) | ~45 |

| Ring -CH₂- (adjacent to N-CH₃) | 2.5 - 3.5 (multiplet) | 50 - 60 |

| Ring -CH₂- (adjacent to NH) | 2.5 - 3.5 (multiplet) | 40 - 55 |

Note: These are estimated values based on analogous structures. Actual values may vary based on experimental conditions.

The 1,4-diazocane ring is a flexible eight-membered ring system that can exist in several conformations, such as chair, boat, and twist-boat forms. Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature NMR, is a powerful tool for studying the conformational dynamics of such rings, including the energy barriers associated with ring inversion libretexts.orglibretexts.org.

At room temperature, the conformational interconversion of the 1-Methyl-1,4-diazocane ring is typically fast on the NMR timescale, resulting in averaged signals for the ring protons and carbons. As the temperature is lowered, the rate of this interconversion slows down. If the temperature is sufficiently low (the coalescence temperature), the single averaged signal for a set of exchanging nuclei will broaden and eventually split into separate signals for each distinct conformer libretexts.org. Analysis of these changes allows for the calculation of the activation energy for the ring inversion process. Studies on related N,N-disubstituted-1,4-diazepanes have shown that these molecules can adopt unexpected low-energy twist-boat conformations nih.govnih.gov. The presence of the methyl group on one of the nitrogen atoms in 1-Methyl-1,4-diazocane influences the conformational equilibrium and the dynamics of the ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in 1-Methyl-1,4-diazocane by detecting their characteristic vibrational frequencies.

The IR spectrum of 1-Methyl-1,4-diazocane is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine group should appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ range. C-N stretching vibrations for aliphatic amines typically occur in the 1000-1250 cm⁻¹ region. The CH₂ bending (scissoring) vibrations are expected around 1450-1480 cm⁻¹ spectroscopyonline.com.

Table 2: Characteristic IR and Raman Bands for 1-Methyl-1,4-diazocane

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 (weak-medium) | Weak or not observed |

| C-H Stretch (Aliphatic) | 2800 - 3000 (strong) | 2800 - 3000 (strong) |

| CH₂ Bend (Scissoring) | ~1450 - 1480 (medium) | ~1450 (medium) |

| C-N Stretch | 1000 - 1250 (medium) | 1000 - 1250 (medium-strong) |

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise conformation of the molecule. While a crystal structure for 1-Methyl-1,4-diazocane itself is not publicly available, studies on related diazocane and diazepane derivatives have been reported acs.orgresearchgate.netresearchgate.net.

For instance, crystallographic analysis of N,N-disubstituted-1,4-diazepanes has revealed that the seven-membered ring can adopt a twist-boat conformation nih.gov. Similarly, eight-membered rings like the one in 1,5-diazocane derivatives have been shown to adopt specific boat-chair or crown conformations in the solid state to minimize steric strain. It is expected that 1-Methyl-1,4-diazocane would adopt a conformation that minimizes steric interactions involving the methyl group and the lone pairs on the nitrogen atoms. The crystal structure of a related diazocane derivative, the di-p-toluoyl-L-tartrate salt of 1-(4-chlorophenyl)-1,4-diazocane, has been used to determine its absolute stereochemistry google.com.na. This highlights the utility of X-ray crystallography in unambiguously defining the three-dimensional arrangement of atoms in such cyclic systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Excluding Basic Identification Data)

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pathways of a molecule under ionization. For 1-Methyl-1,4-diazocane (C₇H₁₆N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The fragmentation of cyclic amines in mass spectrometry is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom jove.com. This process leads to the formation of a stable, resonance-stabilized iminium ion. For 1-Methyl-1,4-diazocane, several fragmentation pathways are possible.

One likely fragmentation involves the cleavage of the ring. A primary fragmentation pathway for cyclic diamines is initiated by the cleavage of a C-C bond alpha to one of the nitrogen atoms, followed by further fragmentation chemijournal.com. For 1-Methyl-1,4-diazocane, this could lead to the loss of ethylene (B1197577) or other small neutral fragments, resulting in characteristic fragment ions. The base peak in the mass spectrum of many acyclic and cyclic amines is often the result of α-cleavage that produces the most stable iminium cation jove.comlibretexts.org.

Table 3: Potential Mass Spectrometry Fragments for 1-Methyl-1,4-diazocane

| Fragment Structure | m/z | Description |

|---|---|---|

| [C₇H₁₆N₂]⁺ | 128 | Molecular Ion (M⁺) |

| [C₆H₁₃N₂]⁺ | 113 | Loss of a methyl radical (·CH₃) |

| [C₅H₁₁N]⁺ | 85 | α-cleavage and ring opening |

| [C₄H₁₀N]⁺ | 72 | Iminium ion from α-cleavage |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry for amines.

Computational and Theoretical Studies of 1 Methyl 1,4 Diazocane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and charge distributions.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. rsc.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. unitn.it This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For cyclic diamines like 1-Methyl-1,4-diazocane, DFT methods, such as B3LYP, are employed to calculate optimized molecular geometry, atomic charges, and vibrational frequencies. researchgate.net These calculations provide a detailed picture of the molecule's electronic environment, highlighting the distribution of electrons and identifying the most electron-rich or electron-deficient sites. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, DFT has been used to analyze the electronic structure of various heterocyclic compounds to understand their reaction mechanisms and stability. frontiersin.orgrsc.org

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgdergipark.org.tr

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. rsc.org For 1-Methyl-1,4-diazocane, the nitrogen atoms' lone pairs are expected to contribute significantly to the HOMO, making them nucleophilic centers. The analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals helps in predicting the molecule's behavior in chemical reactions. researchgate.netyoutube.com

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability. Higher energy indicates a better electron donor. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability. Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A larger gap implies greater hardness. |

Molecular Electrostatic Potential Surface (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govmdpi.com It maps the electrostatic potential onto the electron density surface of the molecule, providing a color-coded guide to its electrophilic and nucleophilic sites. researchgate.netchemrxiv.org

The MESP is calculated by determining the force exerted on a positive test charge at various points on the molecule's surface. researchgate.net This allows for the identification of electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. mdpi.commdpi.com For 1-Methyl-1,4-diazocane, the MESP would highlight the negative potential around the two nitrogen atoms due to their lone pairs of electrons, confirming their role as the primary nucleophilic centers. The hydrogen atoms of the alkyl chain would exhibit a positive potential. nih.gov

| Color on MESP Map | Potential | Interpretation |

| Red | Most Negative | Strongest attraction to a positive charge; high electron density (e.g., lone pairs). Site for electrophilic attack. |

| Yellow / Orange | Negative | High electron density. |

| Green | Neutral | Region of zero potential. |

| Blue | Positive | Strongest repulsion of a positive charge; low electron density (e.g., hydrogen atoms). Site for nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Landscapes

The 1,4-diazocane ring is an eight-membered ring, which grants it significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, including the exploration of different conformations. mdpi.comdovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves and changes shape over time. nih.gov

By simulating 1-Methyl-1,4-diazocane, one can map its conformational landscape, which is the potential energy surface as a function of its geometric parameters. mun.ca This reveals the various stable and metastable conformations the molecule can adopt, such as boat-chair, twist-chair, and crown shapes, and the energy barriers for interconversion between them. These simulations provide crucial insights into which conformations are most likely to be present under specific conditions and how the methyl group influences the conformational preferences of the diazocane ring. Such information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. frontiersin.org

| Conformation Family | Description |

| Boat-Chair (BC) | A common and often low-energy conformation for eight-membered rings. |

| Twist-Boat-Chair (TBC) | A twisted variant of the boat-chair conformation. |

| Boat-Boat (BB) | A higher-energy conformation, often a transition state. |

| Twist-Boat (TB) | A twisted conformation that can be an energy minimum. |

| Crown | A highly symmetric, often high-energy conformation. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the most favorable route from reactants to products, which involves passing through a high-energy state known as the transition state. chemrxiv.orgrsc.org

For reactions involving 1-Methyl-1,4-diazocane, such as N-alkylation or complexation with metal ions, quantum chemical calculations (often using DFT) can be used to model the reaction pathway. researchgate.net These calculations locate the structure of the transition state and determine its energy relative to the reactants, which corresponds to the activation energy of the reaction. A lower activation energy implies a faster reaction rate. This predictive capability allows chemists to understand why certain reactions are favored over others and to design reaction conditions or catalysts that promote desired outcomes. acs.org

| Feature | Description |

| Reactants | The starting materials of the reaction; a local minimum on the potential energy surface. |

| Products | The final materials of the reaction; a local or global minimum on the potential energy surface. |

| Transition State (TS) | The highest energy point along the lowest energy reaction pathway. It is a saddle point on the potential energy surface. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. It determines the reaction rate. |

| Enthalpy of Reaction (ΔH) | The energy difference between the products and the reactants. It determines if the reaction is exothermic or endothermic. |

Force Field Development for Large-Scale Simulations

While quantum mechanics provides high accuracy, it is computationally too expensive for simulating large systems (e.g., a solute in a solvent box or a ligand binding to a protein) over long timescales. For these applications, molecular mechanics (MM) methods are used, which rely on a simplified, classical mechanics-based model called a force field. d-nb.inforesearchgate.net

A force field is a set of mathematical functions and parameters that describe the potential energy of a system based on the positions of its atoms. nih.gov These parameters are developed (parameterized) by fitting to experimental data or high-level quantum mechanical calculations. utah.edu Developing a specific and accurate force field for 1-Methyl-1,4-diazocane is essential for performing large-scale MD simulations. umn.edu This would involve defining parameters for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic). A well-parameterized force field allows for the accurate simulation of the dynamic behavior of 1-Methyl-1,4-diazocane in complex environments, which is critical for applications in materials science and drug discovery. researchgate.net

| Energy Term | Description | Functional Form Example |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | E_bond = k_b(r - r_0)² |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | E_angle = k_θ(θ - θ_0)² |

| Torsional (Dihedral) | Energy associated with rotation around a bond. | E_torsion = Σ V_n[1 + cos(nφ - δ)] |

| Van der Waals | Short-range repulsive and long-range attractive forces between non-bonded atoms. | Lennard-Jones Potential |

| Electrostatic | Coulombic interactions between atomic partial charges. | Coulomb's Law |

Theoretical Insights into Intermolecular Interactions

Computational and theoretical studies are pivotal in elucidating the nature and strength of intermolecular interactions that govern the condensed-phase properties of molecules like 1-methyl-1,4-diazocane. While specific computational studies detailing the intermolecular interactions of 1-methyl-1,4-diazocane are not extensively available in the public domain, a theoretical understanding can be constructed by examining its structural features and by drawing parallels with computational analyses of related cyclic diamines, such as derivatives of 1,4-diazepane.

The primary intermolecular forces at play in 1-methyl-1,4-diazocane are expected to be a combination of hydrogen bonding and van der Waals forces. The parent compound, 1,4-diazocane, possesses two secondary amine groups, making it capable of acting as both a hydrogen bond donor and acceptor. The introduction of a methyl group on one of the nitrogen atoms in 1-methyl-1,4-diazocane alters this scenario. The methylated nitrogen atom can now only act as a hydrogen bond acceptor, while the remaining N-H group can function as both a donor and an acceptor.

The methyl group in 1-methyl-1,4-diazocane introduces several key effects on its intermolecular interactions:

Steric Hindrance: The methyl group can sterically hinder the approach of other molecules, potentially weakening or altering the geometry of hydrogen bonds that would otherwise form at the methylated nitrogen.

Van der Waals Forces: The addition of the methyl group increases the surface area and the number of electrons in the molecule, leading to stronger van der Waals dispersion forces.

To provide a clearer picture of the expected intermolecular interactions, the following table summarizes the types of interactions and the influence of the methyl group.

| Interaction Type | Description | Influence of the 1-Methyl Group |

| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, interacting with the nitrogen atom of another molecule (N-H···N). Both nitrogen atoms can act as hydrogen bond acceptors from protic solvents or other donor molecules. | The number of N-H hydrogen bond donor sites is reduced from two to one compared to the parent 1,4-diazocane. The tertiary amine nitrogen can still act as a hydrogen bond acceptor. |

| Van der Waals - Dispersion Forces | Temporary fluctuations in electron density create temporary dipoles, leading to weak attractive forces. These forces are present in all molecules and increase with molecular size and surface area. | The presence of the methyl group increases the overall molecular size and surface area, thus strengthening the dispersion forces compared to the unsubstituted 1,4-diazocane. |

| Van der Waals - Dipole-Dipole Forces | The permanent dipole moment of the molecule, arising from the electronegativity difference between nitrogen and carbon/hydrogen atoms, leads to electrostatic interactions between molecules. | The methyl group, being electron-donating, can slightly alter the dipole moment of the molecule, thereby influencing the strength of dipole-dipole interactions. |

Computational methods such as Natural Bond Orbital (NBO) analysis could further elucidate the nature of these interactions by examining charge transfer between molecules. mdpi.com Similarly, Quantum Theory of Atoms in Molecules (QTAIM) would allow for the characterization of bond critical points, providing a quantitative measure of the strength of hydrogen bonds and other non-covalent interactions. While detailed quantitative data from such analyses for 1-methyl-1,4-diazocane is not currently available in the literature, the principles from studies on analogous molecules provide a robust framework for understanding its intermolecular behavior.

Derivatization and Structural Modification of 1 Methyl 1,4 Diazocane

Synthesis of C-Substituted 1-Methyl-1,4-diazocanes

Introducing substituents onto the carbon framework of the 1,4-diazocane ring is synthetically challenging. nih.gov Traditional methods often depend on the availability of pre-substituted starting materials. A significant modern advancement is the development of an amphoteric diamination strategy, which allows for the rapid, one-step synthesis of medicinally relevant, carbon-substituted 1,4-diazocanes. nih.govresearchgate.net

This method involves a formal [6+2] cyclization that unites a 1,4-diamine derivative with an electron-deficient allene (B1206475). nih.govthieme-connect.com The reaction proceeds under mild, metal-free conditions and demonstrates high functional group tolerance. nih.govresearchgate.net The process typically requires elevated temperatures (60-100 °C) to facilitate the formation of the eight-membered ring. thieme-connect.com This approach provides direct access to C-substituted 1,4-diazocanes that are otherwise difficult to obtain. nih.gov

Table 1: Examples of C-Substituted 1,4-Diazocanes via Amphoteric Diamination This table is illustrative and based on the described synthetic strategy.

| 1,4-Diamine Derivative | Allene Partner | Resulting C-Substituted 1,4-Diazocane Structure |

|---|---|---|

| N-Tosyl-N'-methyl-1,4-butanediamine | Ethyl 2,3-butadienoate | Ethyl 1-methyl-4-tosyl-1,4-diazocane-6-carboxylate |

| N-Boc-N'-methyl-1,4-butanediamine | Phenylsulfonyl-allene | 1-Methyl-4-Boc-6-(phenylsulfonyl)-1,4-diazocane |

N-Substitution Reactions beyond Methylation

While the parent compound is N-methylated, the secondary amine at the 4-position offers a prime site for further derivatization. Various N-substitution reactions can be employed to introduce diverse functional groups, significantly altering the molecule's properties. After deprotection of a suitable N-protecting group (like a Boc group), the scaffold can be diversified through several reactions. researchgate.net

Key N-substitution strategies include:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce new alkyl groups. researchgate.net

Amidation: Acylation with carboxylic acids or their derivatives (e.g., acid chlorides) to form amides. researchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides. researchgate.net

Urea Formation: Treatment with isocyanates to produce substituted ureas. researchgate.net

N-Alkylation and N-Acetylation: Direct alkylation or acetylation can be performed on the free amine, as demonstrated on related dibenzo[b,f] nih.govresearchgate.netdiazocine scaffolds. nih.gov

Table 2: N-Substitution Reactions for 1,4-Diazocane Scaffolds This table summarizes common N-substitution reactions applicable to the 1,4-diazocane core.

| Reagent Type | Reaction | Functional Group Introduced |

|---|---|---|

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkyl |

| Carboxylic Acid/Acid Chloride | Amidation | N-Acyl (Amide) |

| Sulfonyl Chloride | Sulfonylation | N-Sulfonyl (Sulfonamide) |

| Isocyanate | Urea Formation | N-Carbamoyl (Urea) |

Annulation and Fusion Strategies for Polycyclic Systems

Fusing additional rings to the 1-methyl-1,4-diazocane framework generates complex polycyclic structures with rigid conformations. A notable strategy for achieving this is the tandem Prins/Friedel-Crafts cyclization. This method has been successfully developed for the synthesis of indole-fused spiro-1,4-diazocane derivatives. researchgate.netrsc.org This sequential reaction provides straightforward access to complex eight-membered spirodiazocane scaffolds, which are particularly relevant in drug discovery but are less accessible due to ring strain. rsc.org

The process involves reacting a derivative containing the diazocane precursor with various aldehydes in the presence of an acid catalyst like trifluoroacetic acid (TFA) under mild conditions. researchgate.net This approach highlights a modern strategy for rapidly building molecular complexity from the 1,4-diazocane core. researchgate.netrsc.org Other related strategies have been used to synthesize different fused systems, such as unsymmetrical dibenzo[b,f] nih.govresearchgate.netdiazocines and other novel heterocyclic scaffolds like benzo[b]naphtho[2,3-f] nih.govresearchgate.netdiazocine-6,14(5H,13H)dione. nih.gov

Table 3: Annulation Strategy for Spiro-1,4-Diazocane Synthesis Based on the tandem Prins/Friedel-Crafts cyclization method.

| Diazocane Precursor | Aldehyde | Resulting Polycyclic System |

|---|---|---|

| 3-({[2-(1H-indol-3-yl)ethyl]amino}methyl)but-3-en-1-ol derivative | Benzaldehyde | Indole fused spiro-1,4-diazocane |

Incorporation into Macrocyclic Architectures

The 1,4-diazocane ring can serve as a conformationally distinct building block for the construction of larger macrocyclic structures. Its defined geometry can impart specific structural constraints on the resulting macrocycle. For example, a conformationally rigid hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid has been used as a scaffold for creating a cyclic tripeptoidic structure through amidation with N-Boc-β-alanine and glycine (B1666218) methyl ester. researchgate.net This demonstrates how the diazocane unit can be integrated into peptide-like macrocycles.

Modern synthetic methods like Prins-type macrocyclizations are emerging as powerful tools for creating macrocycles containing heterocyclic motifs. researchgate.net Furthermore, advanced catalytic systems, such as those employing rhodium(III) for C-H activation, offer innovative pathways to complex macrocycles that could potentially incorporate the 1,4-diazocane scaffold. mdpi.com These strategies allow for the exploration of previously inaccessible chemical space by combining heterocyclic building blocks into larger, structurally complex architectures. mdpi.com

Strategies for Introducing Functional Groups

The introduction of functional groups is fundamental to derivatization and can be achieved through various chemical transformations. The strategies often involve either direct functionalization or the conversion of one functional group into another (functional group interconversion). numberanalytics.com

For the 1-methyl-1,4-diazocane scaffold, these strategies include:

C-H Functionalization: While challenging, modern methods are being developed for the direct functionalization of C-H bonds, even in complex N-heterocycles. thieme-connect.com

N-H Functionalization: As detailed in section 7.2, the secondary amine is a versatile handle for introducing a wide array of functional groups via alkylation, acylation, and sulfonylation. researchgate.net

Functional Group Interconversion: An existing functional group on a substituted diazocane can be transformed. A documented example on a related scaffold is the conversion of a carboxylic acid function (–CO2H) into a carbamate (B1207046) group (–NHCbz) in a single step via carboxamide degradation. researchgate.net The use of protecting groups is a key tactic to ensure chemoselectivity during these transformations, allowing specific sites to react while others are masked. chemistry.coach

Applications of 1 Methyl 1,4 Diazocane in Chemical Science

Role as a Synthetic Reagent and Intermediate in Organic Synthesis

1-Methyl-1,4-diazocane serves as a crucial intermediate in the multi-step synthesis of more complex molecules, particularly in the pharmaceutical industry. google.com Its diazocane core can be strategically incorporated into larger molecular frameworks. For instance, it is a building block for the synthesis of diazepine (B8756704) and diazocane compounds that act as agonists at the melanocortin 4 (MC4) receptor, which are of interest for therapeutic applications. google.com The synthesis of such compounds often involves the coupling of the 1-methyl-1,4-diazocane moiety with other functionalized rings, such as pyrrolidine (B122466) derivatives, through standard peptide coupling methods. google.com

The general synthetic utility of the 1,4-diazocane scaffold is highlighted by modular approaches that allow for the construction of diverse heterocyclic systems. These methods often involve the use of building blocks like cyclic sulfamidates and hydroxy sulfonamides to create piperazines, 1,4-diazepanes, and 1,5-diazocanes. researchgate.net By varying the building blocks, it is possible to control the ring size, substitution patterns, and stereochemistry of the resulting heterocyclic scaffolds. researchgate.net This modularity is essential for creating libraries of compounds for drug discovery and lead optimization.

Furthermore, the 1,4-diazocane ring system can be accessed through various synthetic strategies, including intramolecular cyclizations. acs.org A notable two-step synthesis involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction to form diazepane or diazocane systems. acs.org This approach provides an efficient route to these valuable heterocyclic structures.

Potential in Materials Science for Novel Polymer and Complex Synthesis

The unique structural characteristics of 1-methyl-1,4-diazocane make it a promising candidate for the synthesis of novel polymers and coordination complexes with interesting material properties. The diazocane ring can be incorporated into polymer backbones or as pendant groups, influencing the polymer's physical and chemical properties.

Research has demonstrated the synthesis of ladder polymers containing diazacyclooctane rings, which exhibit unique structural features due to their fused ring systems. researchgate.net The synthesis can be controlled to produce polymers with either symmetrically or unsymmetrically substituted side chains, offering a way to fine-tune the material's properties. researchgate.net

Furthermore, diazocane derivatives have been used to create palladium nanoparticles. These nanoparticles, stabilized by the diazocane ligand, have shown catalytic activity in challenging C-C bond formation reactions, highlighting their potential as heterogeneous catalysts in synthetic applications. researchgate.net The ability to form stable complexes with metal ions also suggests potential applications in areas such as gas separation and storage, where porous materials constructed from metal-organic frameworks (MOFs) are of great interest.

Supramolecular Chemistry and Molecular Recognition (e.g., Biomimetic Systems)

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orguclouvain.be Molecular recognition, a key principle in this field, involves the specific binding of a "guest" molecule to a complementary "host" molecule. nih.gov The flexible conformation of the 1,4-diazocane ring, combined with the presence of hydrogen bond donors and acceptors, makes it an interesting building block for the design of host molecules.

Derivatives of diazocines are recognized as important synthons for creating molecules that can mimic biological recognition processes and for the construction of supramolecular compounds. acs.org The ability to form specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, is crucial for the design of biomimetic systems that can replicate the functions of biological molecules like enzymes and receptors. bbau.ac.in While specific examples involving 1-methyl-1,4-diazocane are not detailed in the provided results, the structural features of the diazocane core are well-suited for its incorporation into more complex host architectures designed for selective guest binding.

Design of Chemical Scaffolds for Complex Molecule Synthesis

A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The 1,4-diazocane ring system serves as a valuable scaffold for the synthesis of diverse and complex molecules, particularly in the context of drug discovery. nih.govnih.gov Its three-dimensional structure and the presence of multiple points for functionalization allow for the creation of a wide range of derivatives with potentially diverse biological activities.

The development of modular synthetic routes to diazocane-containing scaffolds is a key area of research. researchgate.net These routes enable the efficient and systematic variation of substituents on the diazocane ring, facilitating the exploration of structure-activity relationships. For instance, a multicomponent reaction-based approach has been developed for the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds, highlighting the power of this strategy in generating molecular diversity. nih.gov The inherent conformational flexibility of the eight-membered diazocane ring can also be exploited to create scaffolds that can adopt specific spatial arrangements, which is crucial for their interaction with biological targets.

Q & A

Q. What are the established synthetic routes for 1-Methyl-1,4-diazocane derivatives, and how can their purity be validated?

- Methodological Answer : A common approach involves cyclocondensation reactions between bifunctional amines and aldehydes or ketones under controlled conditions. For example, Penning and Christoffers (2012) synthesized 1,4-diazocane scaffolds via [8+2] cycloaddition using substituted amines and carbonyl compounds, achieving yields up to 83% under reflux conditions in acetonitrile . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via and NMR spectroscopy. Mass spectrometry (HRMS) is employed to confirm molecular weights.

Q. What spectroscopic techniques are critical for characterizing 1-Methyl-1,4-diazocane derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies proton environments (e.g., methyl group at δ 1.2–1.5 ppm, diazocane ring protons at δ 2.8–3.5 ppm), while NMR confirms ring carbon connectivity and substituents .

- X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for structure-activity relationship (SAR) studies.

- FT-IR : Validates functional groups (e.g., C-N stretches at 1100–1250 cm).

Q. How are 1,4-diazocanes evaluated for biological activity in preclinical studies?

- Methodological Answer :

- In vitro assays : Tubulin polymerization inhibition (for anticancer potential) using fluorescence-based assays with paclitaxel as a control .

- Receptor binding studies : Radioligand displacement assays (e.g., GABA receptors for neurological applications) .

- Cellular toxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can synthetic yields of 1-Methyl-1,4-diazocanes be optimized for scalability?

- Methodological Answer :

- Solvent optimization : Replace acetonitrile with DMF or THF to enhance solubility of intermediates .

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining yields >75% .

Q. What structural modifications enhance the bioactivity of 1,4-diazocane derivatives?

- Methodological Answer :

- Substituent effects : Adding electron-withdrawing groups (e.g., -F, -NO) at the 3-position increases tubulin binding affinity by 40% compared to methyl groups .

- Ring expansion : 1-Methyl-1,5-diazocane derivatives show improved blood-brain barrier penetration for neurological targets .

- Chiral centers : Introducing (S)-methyl groups enhances enantioselective binding to serotonin receptors (K = 12 nM vs. 85 nM for (R)-isomers) .

Q. How should researchers address contradictory data in SAR studies of 1,4-diazocanes?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).

- Stereochemical purity : Use chiral HPLC to isolate enantiomers before testing .

- Cellular context : Compare results across multiple cell lines (e.g., HEK293 vs. primary neurons) to identify tissue-specific effects .

Q. What computational tools predict the conformational stability of 1-Methyl-1,4-diazocanes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.